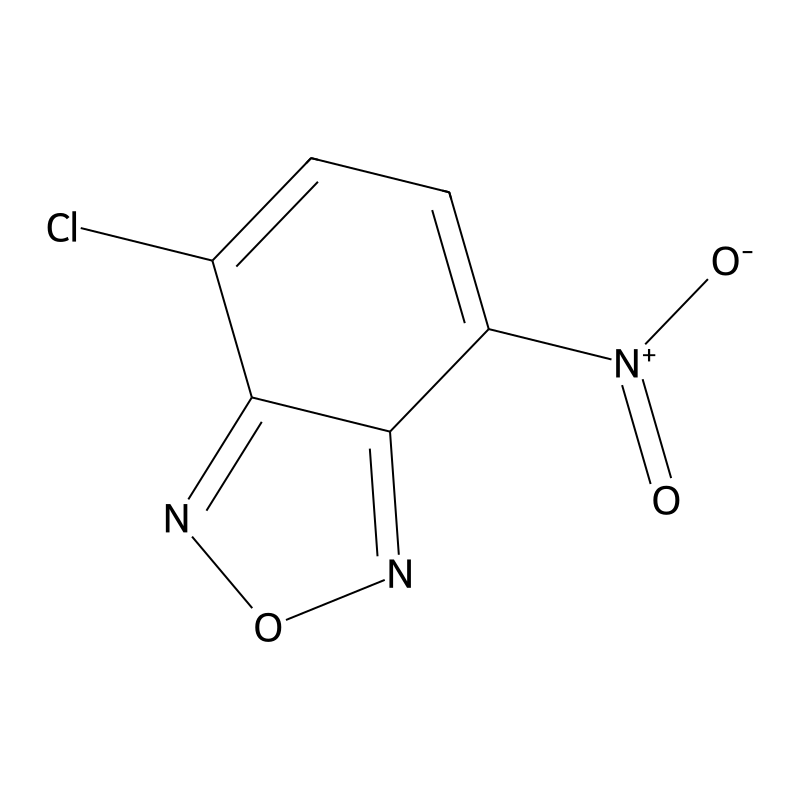

4-Chloro-7-nitrobenzofurazan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Labeling:

-Chloro-7-nitrobenzofurazan (NBD-chloride) is a valuable tool in scientific research due to its fluorescent properties. It readily reacts with biomolecules like lipids, proteins, and nucleic acids, introducing a fluorescent tag that allows researchers to track and visualize these molecules in various biological contexts.

- NBD-labeled lipids: NBD-chloride has been used to label phospholipids, enabling the study of membrane dynamics, trafficking, and interactions in living cells. []

Analytical Applications:

NBD-chloride finds applications in analytical chemistry due to its unique spectroscopic properties.

- Spectrophotometric and spectrofluorometric determination: NBD-chloride has been employed for the quantitative determination of various pharmaceutical drugs in formulations, offering a sensitive and reliable method. []

Chemical Synthesis:

The versatile reactivity of NBD-chloride makes it a useful building block in organic synthesis.

- Synthesis of functionalized molecules: NBD-chloride can be incorporated into various molecules, such as hydroxynaphthofurazans and NBD-labeled maleimides, expanding their functionalities and applications. [, ]

- While the aforementioned applications showcase the diverse uses of NBD-chloride in scientific research, it is crucial to consult the relevant safety data sheets and handle this chemical with appropriate precautions due to its potential health hazards.

4-Chloro-7-nitrobenzofurazan is a synthetic compound characterized by its molecular formula and a molecular weight of 189.55 g/mol. This compound appears as a yellow to light brown crystalline powder and is known for its high sensitivity as a chromogenic and fluorogenic reagent. It is primarily utilized in analytical chemistry, particularly for the derivatization of amino acids and low molecular weight amines, enhancing their detectability in chromatographic analyses .

- NBD-Cl should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals.

- Specific data on toxicity is not available in publicly accessible scientific databases.

- Nucleophilic Substitution: The chlorine atom in 4-chloro-7-nitrobenzofurazan is highly reactive, allowing it to engage in nucleophilic substitution reactions with various nucleophiles, including amines and phenoxide anions .

- Formation of Fluorescent Products: When reacted with primary or secondary amines, it produces fluorescent derivatives, making it useful for labeling biomolecules .

- Diels-Alder Reaction: It can react with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene through a normal electron-demand Diels-Alder reaction to form silyl enol ethers .

The biological activity of 4-chloro-7-nitrobenzofurazan has been studied in various contexts:

- Enzyme Inhibition: It has been shown to irreversibly inhibit the catalytic activity of RNA polymerase when reacting with thiols, suggesting potential applications in biochemical research .

- Labeling of Biomolecules: Its ability to react with free sulfhydryls and N-terminals in proteins allows for the labeling and tracking of these biomolecules in biological systems .

Several synthesis methods have been reported for 4-chloro-7-nitrobenzofurazan:

- Reflux Method: The compound can be synthesized by refluxing 7-nitrobenzofurazan with thionyl chloride and phosphorus pentachloride, which introduces the chlorine atom at the 4-position.

- Direct Chlorination: Chlorination of 7-nitrobenzofurazan using chlorine gas in the presence of a catalyst can also yield 4-chloro-7-nitrobenzofurazan .

4-Chloro-7-nitrobenzofurazan has diverse applications across various fields:

- Analytical Chemistry: It serves as a derivatizing agent in chromatography for amino acids and other biomolecules, enhancing their detection sensitivity.

- Biochemical Research: Used for labeling proteins and peptides, facilitating studies on protein interactions and modifications .

- Fluorescent Probes: It is employed as a fluorescent probe in biological assays due to its ability to produce fluorescent signals upon reaction with specific biomolecules .

Interaction studies involving 4-chloro-7-nitrobenzofurazan reveal its reactivity with various biological molecules:

- Thiol Interactions: The compound reacts with thiol groups, leading to irreversible modifications that can affect enzyme activities, such as that of RNA polymerase .

- Amines and Phenols: Its interactions with amines result in fluorescent derivatives, while reactions with phenolic compounds can yield diverse products depending on the nucleophile used .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 4-chloro-7-nitrobenzofurazan. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Nitrobenzofurazan | C6H4N2O3 | Lacks chlorine; primarily used as a fluorogenic reagent. |

| 4-Bromo-7-nitrobenzofurazan | C6H2BrN3O3 | Bromine instead of chlorine; similar reactivity but different halogen properties. |

| 4-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | Contains sulfur; used in similar applications but with distinct chemical behavior. |

Uniqueness

4-Chloro-7-nitrobenzofurazan stands out due to its unique combination of reactivity and fluorescence properties. Its ability to form stable fluorescent derivatives upon interaction with amines makes it particularly valuable for analytical applications compared to other similar compounds that may not exhibit such pronounced fluorescence.

This comprehensive overview underscores the significance of 4-chloro-7-nitrobenzofurazan in both research and practical applications within chemistry and biology.

XLogP3

UNII

GHS Hazard Statements

H301 (23.31%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (71.17%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology

Anzenbacher, Jr., P. et al. Polymer nanofibre junctions of attolitre volume serve as zeptomole-scale chemical reactors. Nature Chemistry, doi: 10.1038/nchem.125, published online 8 March 2009. http://www.nature.com/naturechemistry

Maiti et al. Dissipative self-assembly of vesicular nanoreactors. Nature Chemistry, doi: 10.1038/nchem.2511, published online 2 May 2016